(2-Bromo-3,6-difluorophenyl)boronic acid
Overview
Description
(2-Bromo-3,6-difluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine and fluorine atoms in its structure imparts unique reactivity and properties, making it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
The primary target of (2-Bromo-3,6-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industrial applications .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The reaction conditions are exceptionally mild and functional group tolerant . It’s important to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-3,6-difluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,6-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
(2-Bromo-3,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Exploration in drug discovery and development, particularly for compounds that require specific structural motifs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylboronic acid: Lacks the bromine atom, which can affect its reactivity and applications.
3-Bromo-2,6-difluorophenylboronic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and use.
2-Fluorophenylboronic acid: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
Uniqueness
(2-Bromo-3,6-difluorophenyl)boronic acid is unique due to the combination of bromine and fluorine atoms in its structure. This combination imparts distinct electronic and steric effects, making it a valuable reagent for specific synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions.
Properties
IUPAC Name |
(2-bromo-3,6-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDUHUMVYJZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659403 | |
Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260757-41-2 | |
Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3,6-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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